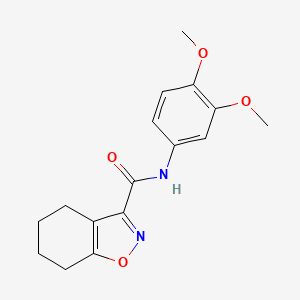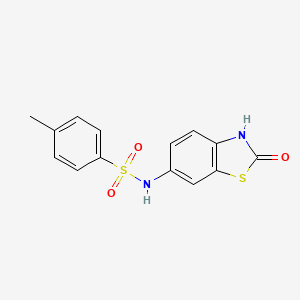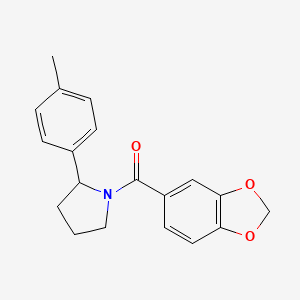
N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential biomedical applications. It is a quinoline derivative that has been synthesized using various methods and has shown promising results in various biological assays.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine is not fully understood. However, it is believed to exert its biological activity by binding to specific targets in the body. For instance, its inhibitory activity against acetylcholinesterase and butyrylcholinesterase is attributed to its ability to bind to the active site of these enzymes, thereby preventing the breakdown of acetylcholine and increasing its concentration in the synaptic cleft. This, in turn, enhances cholinergic neurotransmission and improves cognitive function.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of Candida albicans by disrupting the fungal cell wall. Moreover, it has been found to improve cognitive function in animal models of Alzheimer's disease by increasing acetylcholine concentration in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine is its broad-spectrum biological activity. It has been found to have potent activity against various enzymes, cancer cell lines, and fungal pathogens. Moreover, it has been found to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the main limitations of N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine is its limited solubility in water, which can make it difficult to use in certain biological assays.
Zukünftige Richtungen
There are many potential future directions for N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine research. One potential direction is the development of novel drug candidates based on its chemical structure. Another potential direction is the investigation of its mechanism of action and its potential targets in the body. Moreover, further research is needed to determine its efficacy and safety in animal models and humans. Additionally, its potential use in combination therapy with other drugs should be explored. Finally, its potential use in other biomedical applications, such as antiviral and antibacterial therapy, should also be investigated.
Synthesemethoden
N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine can be synthesized using various methods. One of the most popular methods is the Buchwald-Hartwig cross-coupling reaction. This method involves the reaction of 2-chloroquinoline with 2-methoxyaniline and piperidine in the presence of a palladium catalyst and a base. The reaction yields N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine as the primary product.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine has shown promising results in various biological assays. It has been found to have potent inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase that are involved in the pathogenesis of Alzheimer's disease. It has also shown significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has been found to have potent antifungal activity against Candida albicans, which is a common fungal pathogen.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-6-piperidin-1-ylsulfonylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-27-20-8-4-3-7-19(20)23-21-12-9-16-15-17(10-11-18(16)22-21)28(25,26)24-13-5-2-6-14-24/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBYRHRIMQKJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=C(C=C2)C=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyphenyl)-6-(piperidine-1-sulfonyl)quinolin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B7544094.png)

![[5-[(Benzylamino)methyl]furan-2-yl]methanol](/img/structure/B7544100.png)



![5-{[2-(4-chlorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7544123.png)

![2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine](/img/structure/B7544142.png)
![1-{[4-Methyl-2-(phenoxymethyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7544143.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B7544145.png)

![N-(2,3-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544166.png)